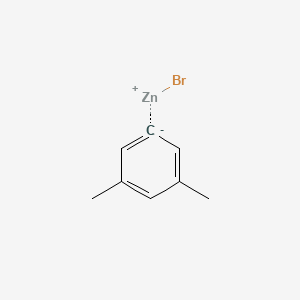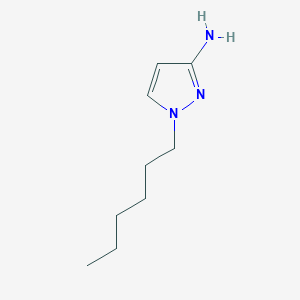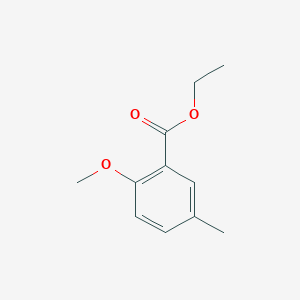
3'-Chloro-4'-(trichloromethyl)biphenyl-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile is a chemical compound with the molecular formula C14H8Cl4N It is a biphenyl derivative, characterized by the presence of a chloro group at the 3’ position, a trichloromethyl group at the 4’ position, and a carbonitrile group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl derivatives that have suitable substituents for further functionalization.
Trichloromethylation: The trichloromethyl group can be introduced using trichloromethylating reagents such as carbon tetrachloride (CCl4) in the presence of a catalyst.
Nitrile Formation: The carbonitrile group at the 2 position can be introduced through a nucleophilic substitution reaction using cyanide sources like sodium cyanide (NaCN) or potassium cyanide (KCN).
Industrial Production Methods
Industrial production of 3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient catalysts and solvents.
Análisis De Reacciones Químicas
Types of Reactions
3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The chloro and trichloromethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile involves its interaction with molecular targets and pathways. The chloro and trichloromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The carbonitrile group can act as a nucleophile or electrophile, depending on the reaction conditions, further contributing to its diverse reactivity.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(trifluoromethyl)benzonitrile: Similar in structure but with a trifluoromethyl group instead of a trichloromethyl group.
3-Chloro-4-methoxybiphenyl-2-carbonitrile: Similar biphenyl structure with a methoxy group instead of a trichloromethyl group.
Uniqueness
3’-Chloro-4’-(trichloromethyl)biphenyl-2-carbonitrile is unique due to the presence of both chloro and trichloromethyl groups, which impart distinct chemical and physical properties. These substituents influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
IUPAC Name |
2-[3-chloro-4-(trichloromethyl)phenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl4N/c15-13-7-9(5-6-12(13)14(16,17)18)11-4-2-1-3-10(11)8-19/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCDAHIIARMECM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)C(Cl)(Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[2-(4-Nitro-1H-pyrazol-1-yl)acetyl]benzonitrile](/img/structure/B6320439.png)


![1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylsulfanylpiperidine-4-carboxylic acid](/img/structure/B6320465.png)



